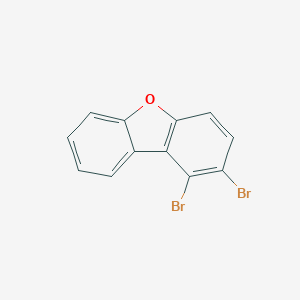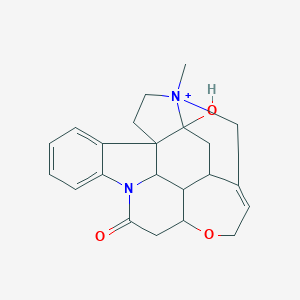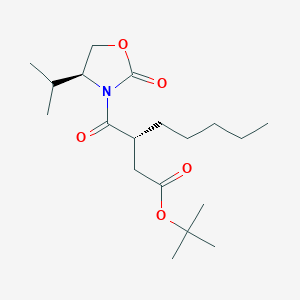![molecular formula C11H6N2O2S B020301 Thieno[2,3-b]quinoxaline-2-carboxylic acid CAS No. 107323-83-1](/img/structure/B20301.png)
Thieno[2,3-b]quinoxaline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-b]quinoxaline-2-carboxylic acid (TQCA) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. TQCA is a fused tricyclic ring system that contains a quinoxaline and a thiophene ring. The compound has been synthesized using various methods, and its properties have been extensively studied.
Scientific Research Applications
Thieno[2,3-b]quinoxaline-2-carboxylic acid has been extensively studied for its potential applications in various fields of science. One of the significant applications of Thieno[2,3-b]quinoxaline-2-carboxylic acid is in the field of organic electronics. Thieno[2,3-b]quinoxaline-2-carboxylic acid-based materials have shown promising results as active layers in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. Thieno[2,3-b]quinoxaline-2-carboxylic acid-based materials have also been used as hole transport materials in perovskite solar cells.
Another potential application of Thieno[2,3-b]quinoxaline-2-carboxylic acid is in the field of medicinal chemistry. Thieno[2,3-b]quinoxaline-2-carboxylic acid and its derivatives have shown promising results as anticancer agents. Thieno[2,3-b]quinoxaline-2-carboxylic acid has also been studied for its potential use as an anti-inflammatory and antioxidant agent.
Mechanism Of Action
The mechanism of action of Thieno[2,3-b]quinoxaline-2-carboxylic acid is not well understood. However, it is believed that Thieno[2,3-b]quinoxaline-2-carboxylic acid exerts its biological effects by modulating the activity of various enzymes and signaling pathways. Thieno[2,3-b]quinoxaline-2-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Thieno[2,3-b]quinoxaline-2-carboxylic acid has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical And Physiological Effects
Thieno[2,3-b]quinoxaline-2-carboxylic acid has been shown to have various biochemical and physiological effects. Thieno[2,3-b]quinoxaline-2-carboxylic acid has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Thieno[2,3-b]quinoxaline-2-carboxylic acid has also been shown to inhibit the migration and invasion of cancer cells by modulating the activity of matrix metalloproteinases (MMPs).
In addition to its anticancer effects, Thieno[2,3-b]quinoxaline-2-carboxylic acid has also been shown to have anti-inflammatory and antioxidant effects. Thieno[2,3-b]quinoxaline-2-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Thieno[2,3-b]quinoxaline-2-carboxylic acid has also been shown to increase the production of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Advantages And Limitations For Lab Experiments
One of the advantages of using Thieno[2,3-b]quinoxaline-2-carboxylic acid in lab experiments is its ease of synthesis. Thieno[2,3-b]quinoxaline-2-carboxylic acid can be synthesized using relatively simple methods and starting materials. Another advantage of using Thieno[2,3-b]quinoxaline-2-carboxylic acid is its stability under various conditions. Thieno[2,3-b]quinoxaline-2-carboxylic acid is stable under acidic and basic conditions and can withstand high temperatures.
One of the limitations of using Thieno[2,3-b]quinoxaline-2-carboxylic acid in lab experiments is its relatively low solubility in organic solvents. This can make it challenging to prepare Thieno[2,3-b]quinoxaline-2-carboxylic acid-based solutions for experiments. Another limitation of using Thieno[2,3-b]quinoxaline-2-carboxylic acid is its limited availability. Thieno[2,3-b]quinoxaline-2-carboxylic acid is not commercially available, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of Thieno[2,3-b]quinoxaline-2-carboxylic acid. One direction is the development of Thieno[2,3-b]quinoxaline-2-carboxylic acid-based materials for use in organic electronics. Thieno[2,3-b]quinoxaline-2-carboxylic acid-based materials have shown promising results in OFETs and OPV devices, and further studies are needed to optimize their performance.
Another direction is the development of Thieno[2,3-b]quinoxaline-2-carboxylic acid-based materials for use in biomedical applications. Thieno[2,3-b]quinoxaline-2-carboxylic acid and its derivatives have shown promising results as anticancer agents and anti-inflammatory/antioxidant agents, and further studies are needed to optimize their efficacy and safety.
Conclusion
In summary, Thieno[2,3-b]quinoxaline-2-carboxylic acid is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. Thieno[2,3-b]quinoxaline-2-carboxylic acid has been synthesized using various methods, and its properties have been extensively studied. Thieno[2,3-b]quinoxaline-2-carboxylic acid has shown promising results as a material for use in organic electronics and as a potential anticancer and anti-inflammatory/antioxidant agent. Further studies are needed to optimize the performance and safety of Thieno[2,3-b]quinoxaline-2-carboxylic acid-based materials.
Synthesis Methods
Several methods have been reported for the synthesis of Thieno[2,3-b]quinoxaline-2-carboxylic acid. One of the commonly used methods involves the reaction of 2,3-dichloroquinoxaline with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of Thieno[2,3-b]quinoxaline-2-carboxylic acid. Other methods involve the use of different starting materials and catalysts.
properties
CAS RN |
107323-83-1 |
|---|---|
Product Name |
Thieno[2,3-b]quinoxaline-2-carboxylic acid |
Molecular Formula |
C11H6N2O2S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
thieno[3,2-b]quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C11H6N2O2S/c14-11(15)9-5-8-10(16-9)13-7-4-2-1-3-6(7)12-8/h1-5H,(H,14,15) |
InChI Key |
LRHMONYLJZPRPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=C(SC3=N2)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(SC3=N2)C(=O)O |
synonyms |
Thieno[2,3-b]quinoxaline-2-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



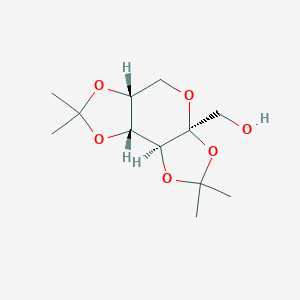
![Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B20222.png)
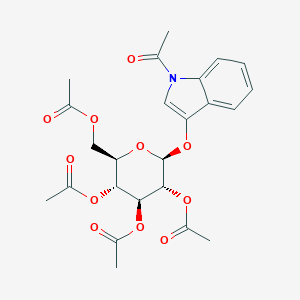


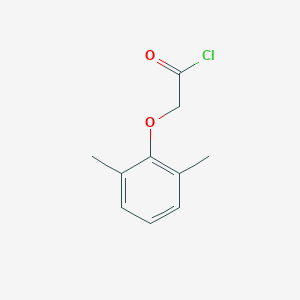

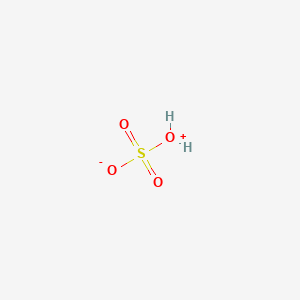
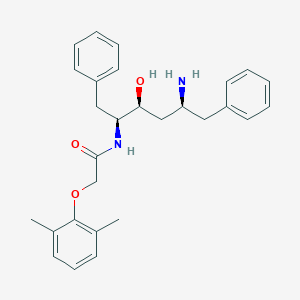
![(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20251.png)
